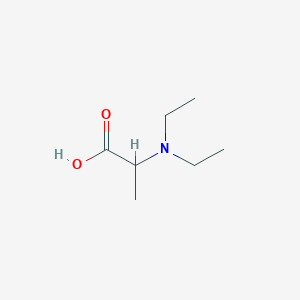

N,N-diethylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diethylalanine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom of the alanine molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diethylalanine can be synthesized through the alkylation of alanine with ethyl halides in the presence of a base. The reaction typically involves the use of ethyl iodide or ethyl bromide as the alkylating agents and sodium hydroxide or potassium hydroxide as the base. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of N,N-diethylacrylamide. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation process converts the acrylamide to the corresponding amine, resulting in the formation of this compound.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to this compound hydride using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, aryl halides, and other substituting agents.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: this compound hydride.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N,N-Diethylalanine serves as an important building block in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable in drug development.

- Intermediate in Drug Synthesis : this compound is utilized as an intermediate in the synthesis of several bioactive molecules. For instance, it has been involved in the preparation of isoflavones and other compounds with potential therapeutic effects .

- Enzymatic Assays : A notable application of this compound is in enzymatic assays for glucose determination. The compound is coupled with 4-aminoantipyrine to detect hydrogen peroxide produced by glucose oxidase, showcasing its utility in clinical diagnostics .

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic methodologies, particularly in the formation of complex organic molecules.

- Synthesis of Heterocycles : The compound has been used in one-pot reactions to synthesize oxazolones from amino acids. This method highlights its role as a versatile reagent in generating heterocyclic compounds .

- Charge Transfer Complexes : this compound can form charge transfer complexes with fullerenes, which can be harnessed for developing materials with unique electronic properties. This application is significant for advancements in materials science and nanotechnology .

Analytical Chemistry

This compound's reactivity and ability to form stable complexes make it useful in analytical applications.

- Colorimetric Analysis : The compound is used in colorimetric methods for detecting various analytes, including glucose. The reaction involving this compound provides a sensitive means of quantifying substances in biological samples .

- Spectroscopic Studies : Research has demonstrated that this compound can be involved in photoconductivity studies, where its interactions with other molecules are analyzed using techniques such as magnetic resonance spectroscopy. This research contributes to understanding the fundamental properties of organic compounds .

Case Study 1: Enzymatic Blood Glucose Determination

A study published in Clinical Chemistry detailed a method using this compound for enzymatic blood glucose determination. The assay demonstrated high sensitivity and specificity, making it a reliable tool for clinical diagnostics .

Case Study 2: Synthesis of Isoflavones

Research conducted on the synthesis of isoflavones using this compound illustrated its effectiveness as a precursor. The study outlined the reaction conditions and yields achieved, emphasizing the compound's significance in producing bioactive natural products .

Mecanismo De Acción

The mechanism of action of N,N-Diethylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the binding of its ethyl groups to the active sites of the target molecules, leading to changes in their activity and function.

Comparación Con Compuestos Similares

N,N-Diethylalanine can be compared with other similar compounds, such as:

N,N-Dimethylalanine: This compound has two methyl groups instead of ethyl groups. It is less bulky and may have different reactivity and biological activity.

N,N-Diethylglycine: Similar to this compound but with a different amino acid backbone. It may have different chemical and biological properties.

N,N-Diethylvaline: Another similar compound with a different amino acid backbone. It may exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl groups provide steric hindrance and influence its reactivity, making it a valuable compound for various applications.

Actividad Biológica

N,N-Diethylalanine (DEA) is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, highlighting significant research findings, case studies, and data tables.

This compound is characterized by its chemical structure, which includes two ethyl groups attached to the nitrogen atom of alanine. This modification influences its reactivity and biological interactions. The compound can be synthesized through various methods, including alkylation of alanine derivatives.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Enzyme Inhibition : Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study reported that certain quinazoline derivatives containing this compound showed potent inhibition against BuChE with IC50 values ranging from 0.52 to 6.74 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Compounds derived from this compound have also been evaluated for their antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated substantial antioxidant activity for specific derivatives .

- Methemoglobinemia Risk : Exposure to this compound can pose health risks, particularly through inhalation or skin contact, leading to conditions like methemoglobinemia, where the blood's ability to carry oxygen is impaired . Chronic exposure may result in liver damage and anemia due to its toxicological profile .

Case Study 1: Enzyme Inhibition and Alzheimer's Disease

A study focused on the synthesis of 2,4-disubstituted quinazoline derivatives containing this compound was conducted to evaluate their potential as AChE and BuChE inhibitors. The findings indicated that these compounds could effectively inhibit cholinesterase enzymes, making them promising candidates for further development in Alzheimer's treatment .

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the risks associated with this compound exposure in occupational settings. Workers exposed to high levels exhibited symptoms such as dizziness, cyanosis, and potential long-term effects on liver function . This underscores the need for safety measures when handling this compound.

Table 1: Enzyme Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 6f | BuChE | 0.52 | High |

| Compound 6h | AChE | 6.74 | Moderate |

| Compound 6j | BuChE | 3.65 | High |

Table 2: Toxicity Profile of this compound

| Exposure Route | Symptoms | Long-term Effects |

|---|---|---|

| Inhalation | Dizziness, headache | Liver damage, methemoglobinemia |

| Skin Contact | Irritation | Potential carcinogenic effects |

| Ingestion | Gastrointestinal distress | Anemia |

Propiedades

IUPAC Name |

2-(diethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCTZGJKHNVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.